

Spectroscopic Profile of N,N-Diethylmethylamine: A Technical Guide

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Compound of Interest

Compound Name: **N,N-Diethylmethylamine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Diethylmethylamine** (DEMA), a tertiary amine with the chemical formula C₅H₁₃N. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields requiring detailed analytical data.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N,N-Diethylmethylamine**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **N,N-Diethylmethylamine** exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -CH ₃	1.065	Triplet	6H
-N-CH ₃	2.204	Singlet	3H
-N-CH ₂ -CH ₃	2.40	Quartet	4H

Note: The assignments are based on typical chemical shift values and coupling patterns for aliphatic amines.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of **N,N-Diethylmethylamine** shows three signals, corresponding to the three chemically non-equivalent carbon atoms. The resonance of the N-methyl carbon is a notable feature.[1]

Assignment	Chemical Shift (ppm)
-CH ₂ -CH ₃	(Not explicitly found in search results)
-N-CH ₃	(Not explicitly found in search results)
-N-CH ₂ -CH ₃	(Not explicitly found in search results)

Note: While specific chemical shift values were not found in the immediate search, the N-methyl carbon resonance has been reported to be a sharp peak, making **N,N-Diethylmethylamine** a useful lineshape standard for NMR experiments at low temperatures.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of **N,N-Diethylmethylamine**, a tertiary amine, is characterized by the absence of N-H stretching vibrations. Key absorption bands are observed in the C-H and C-N stretching regions.

Wave Number (cm ⁻¹)	Vibrational Mode	Intensity
2800-3000	C-H stretching	Strong
2760-2820	N-CH ₃ vibrations	Medium
1020-1220	C-N stretching	Medium-Strong

Note: The region between approximately 400 and 1500 cm⁻¹ is considered the fingerprint region and contains a unique set of complex vibrations for the molecule.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **N,N-Diethylmethylamine**.

Materials:

- **N,N-Diethylmethylamine** (liquid sample)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pipettes
- NMR spectrometer

Procedure:

- Sample Preparation:
 - In a clean, dry vial, dissolve approximately 5-25 mg of **N,N-Diethylmethylamine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). For ^{13}C NMR, a more concentrated sample may be required.
 - Thoroughly mix the solution to ensure homogeneity.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, using the N-methyl peak of DEMA as a reference if necessary, particularly for low-temperature experiments.[1]
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - ^{13}C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta \approx 7.26$ ppm for ^1H NMR, $\delta \approx 77.16$ ppm for ^{13}C NMR) or an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **N,N-Diethylmethylamine**.

Materials:

- **N,N-Diethylmethylamine** (liquid sample)
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr), or an ATR accessory
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample using Salt Plates):

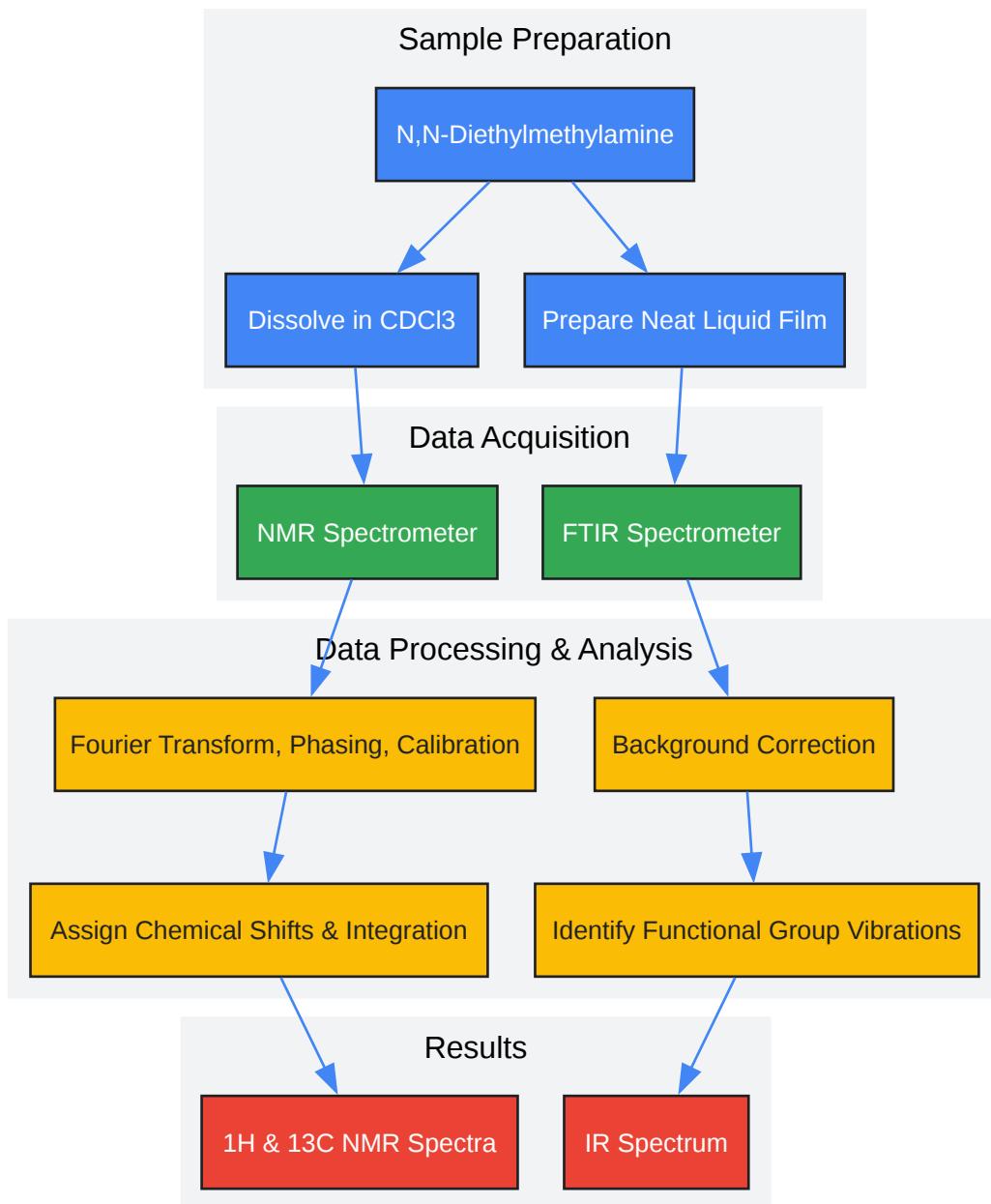
- Sample Preparation:
 - Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.
 - Place one to two drops of **N,N-Diethylmethylamine** onto the center of one salt plate.
 - Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Analysis:
 - Remove the salt plates from the spectrometer.
 - Clean the plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N,N-Diethylmethylamine**.

Workflow for Spectroscopic Analysis of N,N-Diethylmethylamine

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References

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